1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine
Description
1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine is a halogenated aromatic diamine with the molecular formula C₈H₁₀BrClN₂. Its structure features a benzene ring substituted with bromine (Br) at position 5 and chlorine (Cl) at position 3, coupled with an ethane-1,2-diamine backbone. Its CAS registry numbers include 1390679-13-6 and 1390723-65-5, with enantiomeric forms (1R and 1S) documented .
The bromo and chloro substituents enhance its electron-withdrawing properties, influencing reactivity in coupling reactions or coordination chemistry.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |
InChI Key |
TXBWUHLPERCINH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 5-bromo-3-chlorobenzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a phenyl ring with bromine and chlorine substituents linked to an ethane-1,2-diamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
- Molecular Formula : CHBrClN
- Molecular Weight : 249.53 g/mol
- Structure : The presence of halogen substituents (bromine and chlorine) enhances the compound's reactivity and interaction with biological targets.
The biological activity of 1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : By binding to the active sites of enzymes, it can modulate their activity.
- Receptor Binding : It may alter receptor functions by interacting with specific binding domains.
Antimicrobial Activity
1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine has shown promising antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0625 |
| Escherichia coli | 0.156 |
| Candida albicans | 0.125 |
These results suggest that the compound not only inhibits planktonic microbial cells but also demonstrates anti-adherence activity against biofilms formed by these pathogens .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its structural characteristics allow it to act as a ligand that forms coordination complexes with metal ions, potentially influencing cellular processes related to cancer progression. Studies have reported significant cytotoxic effects against various cancer cell lines, though specific IC values are still under investigation.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of similar compounds against multidrug-resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
- Cytotoxicity Testing : In vitro assays have shown that derivatives of ethane-1,2-diamine exhibit varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
